molecular formula C17H18N2O7 B11306897 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11306897
M. Wt: 362.3 g/mol
InChI Key: AQPOBTITDHZFIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with glycylglycine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the acylation and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized coumarin derivatives .

Scientific Research Applications

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication. Additionally, the compound may interact with cellular signaling pathways involved in inflammation and cell proliferation, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • N-{[(4-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • N-{[(4-fluoro-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Uniqueness

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to the presence of the ethyl group at the 4-position of the chromen-2-one moiety. This structural feature may influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N2O7/c1-2-10-5-17(24)26-13-6-11(3-4-12(10)13)25-9-15(21)18-7-14(20)19-8-16(22)23/h3-6H,2,7-9H2,1H3,(H,18,21)(H,19,20)(H,22,23)

InChI Key

AQPOBTITDHZFIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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